molecular formula C14H18ClN3O2S B2762496 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034262-65-0

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2762496
CAS No.: 2034262-65-0
M. Wt: 327.83
InChI Key: XKCODXFFVANQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole-containing ethyl substituent. This compound combines a sulfonamide pharmacophore with a pyrazole heterocycle, a structural motif often associated with bioactivity in medicinal chemistry.

Synthesis of such compounds typically involves coupling benzenesulfonyl chlorides with amine-containing intermediates. For example, microwave-assisted methods (as seen in related sulfonamide derivatives) could optimize reaction efficiency . Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and X-ray crystallography (using tools like SHELX ) would confirm its structure and hydrogen-bonding patterns, critical for understanding its reactivity and solid-state behavior .

Properties

IUPAC Name

3-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-10-9-12(17-18(10)3)7-8-16-21(19,20)14-6-4-5-13(15)11(14)2/h4-6,9,16H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCODXFFVANQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈ClN₃O₂S
  • Molecular Weight : 327.8 g/mol
  • CAS Number : 2034262-65-0

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of 1,5-dimethyl-1H-pyrazole : This is achieved through the reaction of acetylacetone with hydrazine hydrate.
  • Alkylation : The pyrazole is alkylated using 2-chloroethylamine hydrochloride in the presence of a base.
  • Formation of Benzene Sulfonamide : The final product is synthesized via an amidation reaction with a sulfonamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231TBD
Other Pyrazole DerivativesHepG24.98–14.65

In a study focused on similar pyrazole derivatives, compounds exhibited IC50 values between 2.43 and 7.84 μM against MDA-MB-231 cells, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. The presence of the pyrazole group may facilitate binding to these targets, leading to modulation of critical biological pathways .

Study on Microtubule Assembly

In a recent publication, compounds related to this class were assessed for their ability to inhibit microtubule assembly. Specifically:

  • Three compounds demonstrated effective inhibition at concentrations around 20 μM.
  • These compounds induced morphological changes in cancer cells and enhanced caspase activity, indicating apoptosis induction .

In Vivo Studies

Further research is warranted to explore the in vivo efficacy and safety profiles of these compounds. Animal models are essential for understanding the pharmacokinetics and potential therapeutic applications in treating cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on three key features:

Sulfonamide Core : Variations in substituents on the benzene ring.

Heterocyclic Moieties : Pyrazole, imidazole, or thiophene derivatives.

Linker Groups : Ethyl, thiophen-3-yl, or trichloroethyl chains.

Compound Core Structure Heterocycle Linker/Substituents Key Properties/Applications
Target Compound 2-Methyl-3-chlorobenzenesulfonamide 1,5-Dimethylpyrazole Ethyl group Potential ligand for metal catalysis
3-Chloro-N-(2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl)-N-methylbenzenesulfonamide 3-Chlorobenzenesulfonamide 3,5-Dimethylpyrazole Thiophen-3-yl, methyl group Discontinued (stability/activity issues?)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide None Hydroxy-dimethylethyl N,O-bidentate directing group for C–H activation
3-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethylpyrazol)carbamothioyl]amino}ethyl)butanamide Butanamide 1,5-Dimethylpyrazole Trichloroethyl, thioureido linkage Unclear bioactivity; structural complexity

Stability and Commercial Viability

  • The discontinued status of the thiophene-pyrazole analog suggests challenges in stability or synthesis scalability. The target compound’s ethyl linker may offer improved stability over thiophene-based analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide?

  • Methodology : Synthesis typically involves coupling a pyrazole derivative with a benzenesulfonamide precursor. Critical steps include:

  • Temperature control (e.g., maintaining 0–5°C during sulfonamide bond formation to minimize side reactions).
  • pH optimization (e.g., using mild bases like triethylamine to deprotonate intermediates and enhance nucleophilic attack).
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be analyzed using Mercury or ORTEP-III for visualization .
  • Key parameters :

  • Bond angles (e.g., C-S-N in sulfonamide: ~107°).
  • Torsional angles in the pyrazole-ethyl linker to assess conformational flexibility .

Q. What spectroscopic techniques are essential for verifying its identity?

  • FT-IR : Confirm sulfonamide S=O stretching (~1350 cm1^{-1}) and pyrazole C=N absorption (~1600 cm1^{-1}).
  • NMR :

  • 1H^1H-NMR: Look for singlet peaks for pyrazole methyl groups (~2.1–2.3 ppm).
  • 13C^{13}C-NMR: Sulfonamide carbonyl appears at ~170 ppm .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • In silico tools :

  • LogP calculation (e.g., using PubChem’s XLogP3): Estimate hydrophobicity (predicted ~3.2 for this compound due to chloro and methyl substituents).
  • ADMET prediction : Use SwissADME to assess CYP450 inhibition risk (pyrazole rings may interact with heme iron) .
    • Docking studies : Perform molecular docking (AutoDock Vina) to evaluate binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Disorder modeling : For flexible ethyl-pyrazole linker, apply PART instructions in SHELXL to model split positions.
  • Validation metrics :

  • Check Rint_{\text{int}} (<0.05) and completeness (>98%) during data collection.
  • Use PLATON’s ADDSYM to detect missed symmetry .

Q. How do intermolecular interactions influence crystal packing?

  • Hydrogen bonding : Analyze sulfonamide N-H···O=S interactions (distance ~2.8 Å) and C-H···π stacking between pyrazole and benzene rings.
  • Graph-set analysis : Apply Etter’s notation (e.g., R22(8)R_2^2(8) motifs for dimeric H-bonding) to classify patterns .

Q. What experimental designs optimize biological activity studies?

  • Dose-response assays : Use IC50_{50} determination (e.g., COX-2 inhibition via ELISA) with Celecoxib as a positive control.
  • SAR analysis :

  • Vary substituents on the pyrazole ring (e.g., 1,5-dimethyl vs. phenyl) to assess steric/electronic effects.
  • Replace chlorine with fluorine to modulate electronegativity and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.